

# Mibolerone Cross-Reactivity with Steroid Receptors: A Comparative Guide

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## Compound of Interest

Compound Name: *Matenon*

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This guide provides an objective comparison of mibolerone's binding affinity for various steroid hormone receptors, supported by experimental data. It includes detailed methodologies for the key experimental assays and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of mibolerone's receptor interaction profile.

## Comparative Binding Affinity of Mibolerone

Mibolerone is a potent synthetic anabolic-androgenic steroid.<sup>[1]</sup> Understanding its cross-reactivity with other steroid receptors is crucial for elucidating its complete pharmacological profile and anticipating potential off-target effects. The relative binding affinities (RBAs) of mibolerone for the androgen receptor (AR), progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) are summarized below.

Receptor	Chemical Name	Relative Binding Affinity (%)
Progesterone Receptor (PR)	Mibolerone	214
Androgen Receptor (AR)	Mibolerone	108
Mineralocorticoid Receptor (MR)	Mibolerone	2.1
Glucocorticoid Receptor (GR)	Mibolerone	1.4
Estrogen Receptor (ER)	Mibolerone	<0.1

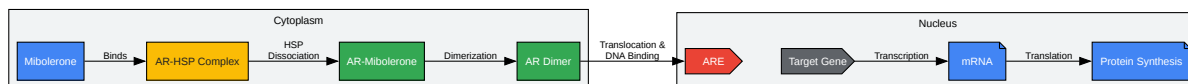
Note: Reference ligands for 100% relative binding affinity were progesterone for the PR, testosterone for the AR, aldosterone for the MR, dexamethasone for the GR, and estradiol for the ER.[2]

The data clearly indicates that mibolerone has a high affinity for both the androgen and progesterone receptors.[1][3][4] Notably, its binding affinity for the progesterone receptor is even higher than for the androgen receptor.[2] In contrast, mibolerone shows negligible binding to the estrogen, glucocorticoid, and mineralocorticoid receptors.[2]

## Signaling Pathways Activated by Mibolerone

Mibolerone exerts its effects primarily through the activation of the androgen and progesterone receptors. These receptors are ligand-activated transcription factors that modulate gene expression.

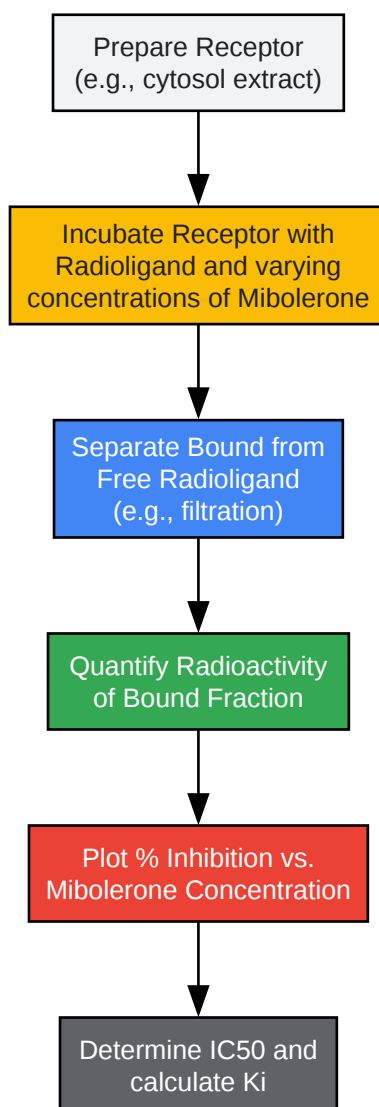
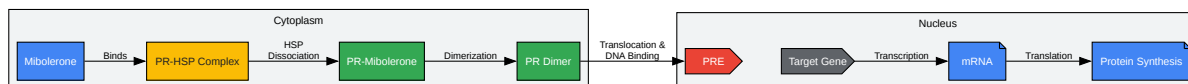
In its inactive state, the androgen receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Upon binding to an agonist like mibolerone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6]



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Caption: Mibolerone-activated Androgen Receptor Signaling.

The progesterone receptor signaling pathway is analogous to that of the androgen receptor. Unliganded PR is stabilized in the cytoplasm by HSPs.[7] Ligand binding, in this case by mibolerone, triggers the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[8] The PR dimer then binds to progesterone response elements (PREs) on the DNA, leading to the transcription of progesterone-responsive genes.[7]



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